Chlorquinaldol was used historically as a topical antiseptic under the trade name Sterosan. It was marketed in the 1950s as an iodine-free alternative which was also unrelated to sulfa drugs or hormones. Chlorquinaldol is currently approved by the European Medicines Agency as a combination tablet with promestriene for the treatment of bacterial vaginosis.
Chlorquinaldol is a Standardized Chemical Allergen. The physiologic effect of chlorquinaldol is by means of Increased Histamine Release, and Cell-mediated Immunity.
Local anti-infective agent used for skin, gastrointestinal, and vaginal infections with fungi, protozoa, and certain bacteria. In animals, it causes central nervous system damage and is not administered parenterally. It is also used as antiseptic, fungistat, or deodorant.
Chlorquinaldol
CAS No.: 72-80-0
Cat. No.: VC20739275
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72-80-0 |
---|---|
Molecular Formula | C10H7Cl2NO |
Molecular Weight | 228.07 g/mol |
IUPAC Name | 5,7-dichloro-2-methylquinolin-8-ol |
Standard InChI | InChI=1S/C10H7Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h2-4,14H,1H3 |
Standard InChI Key | GPTXWRGISTZRIO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Canonical SMILES | CC1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl |
Melting Point | 108-112 |
Chemical Structure and Properties
Chlorquinaldol belongs to the hydroxyquinoline class of compounds, characterized by a quinoline core with strategic functional group modifications. Its chemical structure features chlorine atoms at positions 5 and 7, a hydroxyl group at position 8, and a methyl group at position 2 of the quinoline scaffold .
Physical and Chemical Characteristics
The compound presents as yellow needles when crystallized from alcohol, with a melting point of 114-115°C accompanied by slight decomposition . It possesses a distinctive medicinal odor and specific spectroscopic properties, including an ultraviolet absorption maximum in ethanol at 316 nm with a specific absorbance (A^1%_1cm) of 170 .
Property | Value |
---|---|
Chemical Name | 5,7-Dichloro-8-hydroxy-2-methylquinoline |
Molecular Formula | C₁₀H₇Cl₂NO |
Molecular Weight | 228.07 g/mol |
Percent Composition | C 52.66%, H 3.09%, Cl 31.09%, N 6.14%, O 7.02% |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
Optical Activity | None |
Physical Appearance | Yellow needles from alcohol |
Melting Point | 114-115°C (slight decomposition) |
Solubility Profile
Chlorquinaldol exhibits limited water solubility but dissolves readily in various organic solvents, which influences its pharmaceutical formulation and application methods .
Solvent | Solubility |
---|---|
Water | <1 mg/mL (insoluble or slightly soluble) |
Ethanol | 6 mg/mL (26.31 mM) |
DMSO | 50 mg/mL (219.23 mM) |
Chloroform | 5.0 g/100 mL of solution |
Acetone | 4.0 g/100 mL of solution |
Ether | 3.0 g/100 mL of solution |
0.1 N NaOH | 1.4 g/100 mL of solution |
Benzene | Soluble |
Glacial Acetic Acid | Soluble |
Pharmacological Properties
Antimicrobial Activity
Chlorquinaldol demonstrates broad-spectrum antimicrobial activity against various pathogens. Research has shown that at concentrations of 0.1-0.2% (w/v), it reduces populations of Neisseria gonorrhoeae and Chlamydia trachomatis by approximately 10^4 within 60 minutes . This rapid bactericidal action makes it valuable for treating localized infections.
The compound's physiologic effects include increased histamine release and stimulation of cell-mediated immunity, suggesting immunomodulatory properties beyond direct antimicrobial action . Its enhanced bactericidal activity in duodenal-pancreatic secretions indicates potential applications in gastrointestinal infections .
Antibiofilm Activity
Recent research has highlighted Chlorquinaldol's effectiveness against bacterial biofilms, which are notoriously resistant to conventional antimicrobial treatments and contribute to persistent infections . In comparative studies with other topical antibiotics including gentamicin and fusidic acid, Chlorquinaldol demonstrated significant efficacy in both preventing biofilm formation and eradicating established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa .
These studies employed minimum inhibitory concentration (MIC) assessments and evaluated antimicrobial effects during biofilm formation and on mature biofilms using crystal violet assay and confocal laser scanning microscopy . Results positioned Chlorquinaldol among the most effective antimicrobials for biofilm management, although its efficacy was somewhat reduced against methicillin-resistant strains and those with impermeability to carbapenems .
Mechanism of Action
Chlorquinaldol's antimicrobial mechanism appears to involve aspecific metal chelation, similar to other hydroxyquinolines . This mode of action provides advantages including:
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Broad-spectrum antimicrobial activity
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Reduced likelihood of resistance development
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Effectiveness against various bacterial and fungal pathogens
Therapeutic Applications
Novel Application in Pulmonary Fibrosis
A significant breakthrough in Chlorquinaldol research emerged in 2024, identifying it as a potential antifibrotic agent . Through screening of a curated library of 201 small molecules, researchers discovered that Chlorquinaldol effectively inhibits the transition of fibroblasts to myofibroblasts in vitro and mitigates bleomycin-induced pulmonary fibrosis in mice .
In experimental models, intraperitoneal administration of Chlorquinaldol every 48 hours significantly improved survival rates of mice with bleomycin-induced pulmonary fibrosis in a dose-dependent manner . Histopathological analysis revealed improvements in alveolar architecture and reduced interstitial collagen deposition following Chlorquinaldol treatment .
Pharmacokinetic studies determined that Chlorquinaldol has a half-life (T₁/₂) of 1.2 hours and achieves a maximum plasma concentration (Cₘₐₓ) of 10.83 ng/mL (47.49 nM) . Importantly, toxicity assessments revealed no significant pathological changes in vital organs following Chlorquinaldol administration within the therapeutic dosage range of 2 to 8 mg/kg, confirming a favorable safety profile .
Molecular Target Identification
Methionine Synthase Reductase as a Novel Target
Using mass spectrometry-based drug affinity responsive target stability strategy, researchers identified methionine synthase reductase (MTRR) as a direct molecular target of Chlorquinaldol . This interaction appears to mediate the compound's antifibrotic effects.
Binding studies characterized the interaction between Chlorquinaldol and MTRR with:
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Association rate constant (Kₐ) of 4.8 × 10⁴ M/s
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Dissociation rate constant (Kₖ) of 5.6 × 10⁻³ 1/s
These values indicate strong binding affinity, particularly when compared to Chlorquinaldol's interactions with other proteins such as INPPL1 (Kᴅ = 9.44 × 10⁻³ M) and GARS1 (Kᴅ = 6.16 × 10⁻⁴ M) .
Mechanism of Antifibrotic Action
Mechanistic studies revealed that Chlorquinaldol binds specifically to the valine residue (Val-467) in MTRR, activating the MTRR-mediated methionine cycle . This activation leads to increased production of methionine and s-adenosylmethionine, which counteracts fibrotic effects . These findings suggest that targeting MTRR holds promise as a therapeutic strategy for pulmonary fibrosis and potentially other fibrotic conditions.
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